molecular formula C12H15F2NO2 B8128661 (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine

Cat. No.: B8128661
M. Wt: 243.25 g/mol
InChI Key: IDTKSMGQDVIIMZ-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine is an organic compound with the molecular formula C11H14F2NO2 This compound features a benzodioxole ring substituted with difluoro groups and an isobutylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with difluoromethane under specific conditions.

    Introduction of the Isobutylamine Side Chain: The isobutylamine side chain is introduced through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with isobutylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Environment: Maintaining specific temperatures and pressures to facilitate the reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Processes: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Produces oxides or hydroxyl derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in compounds with different functional groups attached to the benzodioxole ring.

Scientific Research Applications

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine involves its interaction with specific molecular targets and pathways. The difluoro groups and the benzodioxole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluorobenzo[1,3]dioxol-5-yl)methanamine: Similar structure but with a methanamine side chain instead of isobutylamine.

    2,2-Difluoro-1,3-benzodioxol-5-amine: Lacks the isobutylamine side chain, featuring an amine group directly attached to the benzodioxole ring.

Uniqueness

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamine side chain differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-8(2)6-15-7-9-3-4-10-11(5-9)17-12(13,14)16-10/h3-5,8,15H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTKSMGQDVIIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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